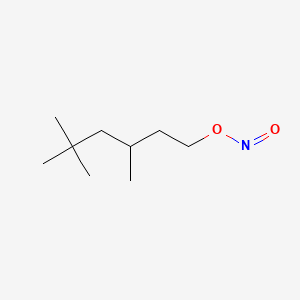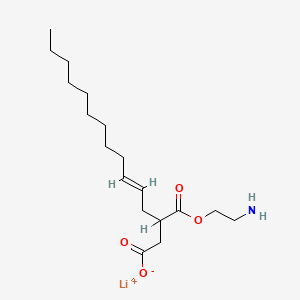
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C18H32LiNO4 and a molecular weight of 333.40 g/mol It is known for its unique structure, which includes a lithium ion, an aminoethyl group, and a dodecenylsuccinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate typically involves the reaction of 2-aminoethanol with dodecenylsuccinic anhydride in the presence of a lithium base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Lithium hydroxide or lithium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Monitoring: Continuous monitoring of reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Purification: Post-reaction purification steps such as recrystallization or column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The dodecenyl group can be reduced to form saturated derivatives.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated aliphatic compounds.
Substitution: Formation of new ionic compounds with different cations.
Applications De Recherche Scientifique
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 1-(2-aminoethyl) 2-dodecylsuccinate: Similar structure but with a saturated dodecyl group.
Lithium 1-(2-aminoethyl) 2-decenylsuccinate: Similar structure but with a shorter decenyl group.
Propriétés
Numéro CAS |
93964-35-3 |
|---|---|
Formule moléculaire |
C18H32LiNO4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
lithium;(E)-3-(2-aminoethoxycarbonyl)pentadec-5-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(20)21)18(22)23-14-13-19;/h10-11,16H,2-9,12-15,19H2,1H3,(H,20,21);/q;+1/p-1/b11-10+; |
Clé InChI |
FXXUTCWAEPIWDE-ASTDGNLGSA-M |
SMILES isomérique |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN |
SMILES canonique |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


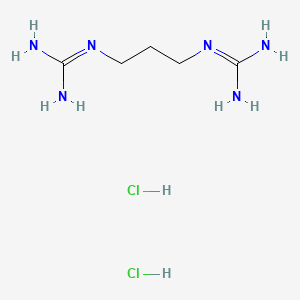


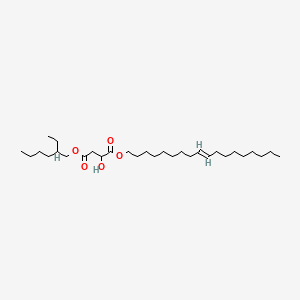



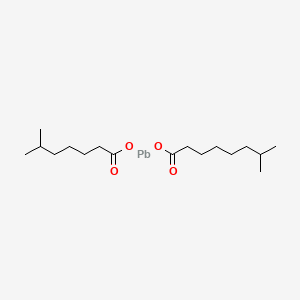
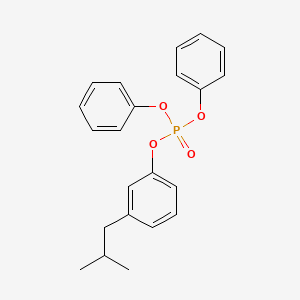
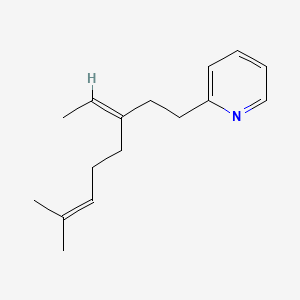
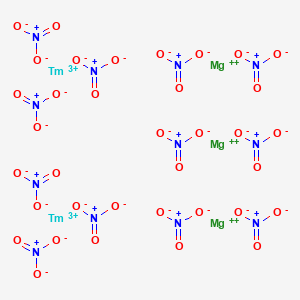
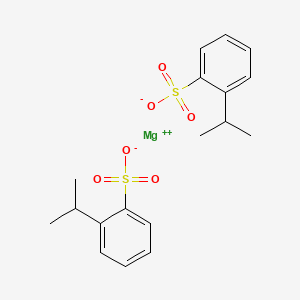
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
